4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. It features a pyrimidine ring substituted with bromine and chlorine atoms, linked to a morpholine moiety. This compound is classified as a heterocyclic organic compound due to the presence of both nitrogen and oxygen in its structure, which contributes to its biological activity.
The molecular formula of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is , and its InChI code is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-. This compound belongs to the class of bromopyrimidine derivatives, which have been extensively studied for their biological activities, including anticancer and antimicrobial properties .
The synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically involves several steps:
The specific reaction conditions, yields, and purification methods can vary depending on the exact synthetic route employed.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the structural characteristics:
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine can participate in various chemical reactions:
These reactions are crucial for developing analogs with improved potency or selectivity against specific biological targets.
The mechanism of action for compounds like 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically involves interaction with specific enzymes or receptors within cells. For instance, bromopyrimidine derivatives have been shown to inhibit tyrosine kinases, which play a critical role in cell signaling pathways related to cancer proliferation.
The physical properties of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine include:
Chemical properties include:
The primary applications of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine include:
The synthesis of 4-(5-bromo-6-chloropyrimidin-4-yl)morpholine (CAS: 1266380-21-5) typically begins with commercially available halogenated pyrimidine precursors. A common route starts with 5-bromo-2,4-dichloropyrimidine, which undergoes sequential nucleophilic substitutions to introduce the morpholine moiety and amine group. The core pyrimidine ring is constructed prior to functionalization, leveraging its inherent electron-deficient nature to facilitate regioselective reactions. Key intermediates include 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, formed by reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate at 0–5°C (yield: 83%). This step preserves the C4 chlorine for subsequent morpholine substitution [3] [4].
Regioselectivity is achieved by exploiting the differential reactivity of pyrimidine ring positions. The C4 chlorine is more reactive toward nucleophiles than C2 or C6 halogens due to electronic effects. Bromination typically occurs at C5 during precursor synthesis, while chlorination at C4/C6 is controlled by temperature and stoichiometry. For 5-bromo-4,6-dichloropyrimidine, the C4 chlorine is selectively displaced by nucleophiles like morpholine, while the C6 chlorine remains intact for downstream modifications. This selectivity is critical for achieving the target compound’s 5-bromo-6-chloro-4-morpholino configuration [3] [8].
Morpholine introduction is achieved via nucleophilic aromatic substitution (SNAr):
Table 1: Optimization of Morpholine Substitution Reaction
Morpholine Equivalents | Solvent | Temperature | Yield (%) |
---|---|---|---|
1.0 | Ethyl acetate | Reflux | 70 |
1.1 | DMF | 80°C | 85 |
1.1 | Solvent-free* | Ball milling | 89 |
*Mechanochemical method [3]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2